N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a substituted phenyl ring and a phenylmethanesulfonamide group. The core structure includes:
- A 2-chloro-5-(trifluoromethyl)phenyl moiety, which introduces electron-withdrawing effects (chloro and trifluoromethyl groups) that enhance chemical stability and influence reactivity.
- A phenylmethanesulfonamide group, where the sulfonamide (–SO₂–NH–) bridge links a phenylmethyl group to the aromatic ring.
Properties
Molecular Formula |
C14H11ClF3NO2S |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C14H11ClF3NO2S/c15-12-7-6-11(14(16,17)18)8-13(12)19-22(20,21)9-10-4-2-1-3-5-10/h1-8,19H,9H2 |
InChI Key |
NMPXIDGTXDZPLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and benzene sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: The aniline derivative is reacted with benzene sulfonyl chloride under controlled temperature conditions, typically around 0-5°C, to form the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group or the aromatic rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on various biological pathways and its potential as an enzyme inhibitor.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide exerts its effects involves:
Molecular Targets: It may target specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its interaction with molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of related compounds:
Key Differences and Implications
Functional Groups: The target compound and Mefluidide both contain sulfonamide groups, but Mefluidide’s acetamide (–CO–NH–) linkage may confer different biological activities, such as membrane stabilization in plants . Comins' Reagent utilizes a bis-trifluoromethanesulfonimide group (–N(SO₂CF₃)₂), making it a strong electrophile for triflation reactions, unlike the monosubstituted sulfonamide in the target compound .
Substituent Effects: The 2-chloro-5-trifluoromethylphenyl group in the target compound enhances lipophilicity and steric hindrance compared to Mefluidide’s 2,4-dimethyl-5-CF₃ substituents. This could influence binding affinity in biological systems or solubility in synthetic applications.
Applications :
- Mefluidide and T3D4051 () highlight the role of sulfonamides in agrochemicals, while 3-chloro-N-phenyl-phthalimide demonstrates utility in polymer science. The target compound’s lack of direct evidence necessitates extrapolation from these analogs.
Research Findings and Data
Physicochemical Properties (Inferred)
- Lipophilicity : Trifluoromethyl (–CF₃) and chloro (–Cl) groups increase logP values, enhancing membrane permeability.
- Thermal Stability : Aromatic sulfonamides generally exhibit high thermal stability (e.g., phthalimide derivatives in polymer synthesis ).
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H13ClF3N0S. The presence of a sulfonamide group, a chloro substituent, and a trifluoromethyl group contributes to its lipophilicity and biological activity. The trifluoromethyl group enhances the compound's interaction with hydrophobic regions of proteins, which is crucial for its biological effects.
This compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, preventing substrate binding or catalysis. This inhibition can modulate pathways associated with cell proliferation and apoptosis .
- Protein Binding : Interaction studies have shown that this compound can effectively bind to specific proteins or enzymes, influencing their activity. This binding affinity is essential for understanding its mechanism of action and potential therapeutic effects.
Biological Activity
Research indicates that this compound has notable antimicrobial and anticancer properties:
- Antimicrobial Activity : In vitro assays have demonstrated that the compound exhibits antimicrobial effects against various pathogens. Its structural features contribute to its ability to disrupt bacterial cell function.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in several studies. Its mechanism may involve the modulation of signaling pathways related to cancer progression, making it a candidate for further investigation in oncology .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the compound's effect on cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. |
| Study 2 | Assessed antimicrobial efficacy against Gram-positive and Gram-negative bacteria, reporting effective inhibition at low concentrations. |
| Study 3 | Explored the binding affinity of the compound to specific receptors involved in tumor growth, suggesting potential as a targeted therapy in cancer treatment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
